Potent CB2 Receptor Antagonism: A >3000-fold Improvement over Unsubstituted Cinnamamide
(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide demonstrates potent antagonist activity at the human recombinant CB2 receptor with an IC50 of 32 nM [1]. In contrast, unsubstituted cinnamamide exhibits no reported CB2R antagonism, with its only documented bioactivity being weak cytotoxicity in tumor cell lines (IC50 ~1.29–1.94 mM) [2]. This represents a >3,000-fold improvement in potency, highlighting the essential role of the 4-bromo-2-fluorophenyl motif in enabling high-affinity CB2R engagement.
| Evidence Dimension | CB2 Receptor Antagonism Potency |
|---|---|
| Target Compound Data | IC50 = 32 nM |
| Comparator Or Baseline | Unsubstituted cinnamamide (no reported CB2R antagonism; cytotoxic IC50 = 1.29–1.94 mM in tumor cells) |
| Quantified Difference | >3,000-fold lower IC50 |
| Conditions | Antagonist activity at human recombinant CB2R expressed in U2OS cells, assessed as inhibition of WIN-55212-induced β-arrestin-GFP binding [1]. |
Why This Matters
Enables selective interrogation of CB2-mediated pathways in neurological and immunological research, where unmodified cinnamamide would be inactive.
- [1] BindingDB. BDBM50029958 (CHEMBL3353439): Antagonist activity at human recombinant CB2R expressed in U2OS cells. View Source
- [2] GLPBIO. Cinnamamide: Cytotoxicity Data. View Source
